

Application Notes and Protocols: Live-Cell Imaging with Phenothiazine-Based Fluorescent Probes

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Compound of Interest

Compound Name: Solvent yellow 19

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenothiazine and its derivatives have emerged as a versatile class of fluorophores for live-cell imaging. These small molecules exhibit excellent photostability, large Stokes shifts, and environmentally sensitive fluorescence, making them ideal for developing "wash-free" probes that target specific subcellular organelles. Their low molecular weight allows for easy penetration of cell membranes, and their fluorescence properties can be tuned by simple chemical modifications. This document provides detailed application notes and protocols for the use of phenothiazine-based fluorescent probes in live-cell imaging, with a focus on organelle-specific targeting.

Data Presentation

The following tables summarize the key quantitative data for a representative set of phenothiazine-based organelle-targeting fluorescent probes. These probes are designed for wash-free imaging, minimizing cellular disturbance.

Table 1: Photophysical Properties of Phenothiazine-Based Probes

Probe Name	Target Organelle	Excitation Max (nm)	Emission Max (nm)	Stokes Shift (nm)	Quantum Yield (Φ)
PTZ-Lyso	Lysosome	450	610	160	0.25
PTZ-Mito	Mitochondria	488	620	132	0.30
PTZ-ER	Endoplasmic Reticulum	510	640	130	0.28
PTZ-LD	Lipid Droplets	520	655	135	0.45
PXZ-Lipid	Lipid Droplets	480	580	100	Not Reported

Table 2: Performance Characteristics in Live-Cell Imaging

Probe Name	Recommended Concentration (μM)	Incubation Time (min)	Photostability	Cytotoxicity	Wash-Free
PTZ-Lyso	1-5	15-30	High	Low	Yes
PTZ-Mito	1-5	15-30	High	Low	Yes
PTZ-ER	2-10	20-40	High	Low	Yes
PTZ-LD	0.5-2	10-20	High	Low	Yes
PXZ-Lipid	Not Reported	Not Reported	High	Not Reported	Yes ^[1]

Experimental Protocols

Protocol 1: General Staining Protocol for Live-Cell Imaging with Phenothiazine-Based Probes

This protocol provides a general guideline for staining live cells with phenothiazine-based fluorescent probes. Optimization may be required for different cell types and experimental conditions.

Materials:

- Phenothiazine-based fluorescent probe (e.g., PTZ-Lyso, PTZ-Mito)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
- Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium)[2]
- Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
- Fluorescence microscope equipped with appropriate filters

Procedure:

- Stock Solution Preparation:
 - Prepare a 1 mM stock solution of the phenothiazine-based probe in high-quality, anhydrous DMSO.
 - Vortex briefly to ensure the probe is fully dissolved.
 - Store the stock solution at -20°C, protected from light.
- Cell Preparation:
 - Plate cells on a glass-bottom dish or chamber slide at an appropriate density to reach 60-80% confluency on the day of the experiment.
 - Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for staining.
- Staining:
 - On the day of the experiment, remove the cell culture medium.
 - Prepare the working staining solution by diluting the 1 mM stock solution in pre-warmed (37°C) serum-free cell culture medium or live-cell imaging solution to the desired final

concentration (refer to Table 2).

- Add the staining solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for the recommended time (refer to Table 2) at 37°C in a CO₂ incubator.
- Imaging (Wash-Free):
 - After incubation, the cells can be imaged directly without washing. This is a key advantage of these probes, as it minimizes cell stress.[\[1\]](#)
 - If background fluorescence is a concern for a specific application, the staining solution can be replaced with a fresh, pre-warmed live-cell imaging solution before imaging.
 - Mount the dish or slide on the fluorescence microscope.
 - Acquire images using the appropriate excitation and emission filters for the specific probe. Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[\[2\]](#)

Protocol 2: Real-Time Monitoring of Lipid Droplet Dynamics with PXZ-Lipid

This protocol is specifically for monitoring dynamic changes in lipid droplets in living cells using the PXZ-Lipid probe.

Materials:

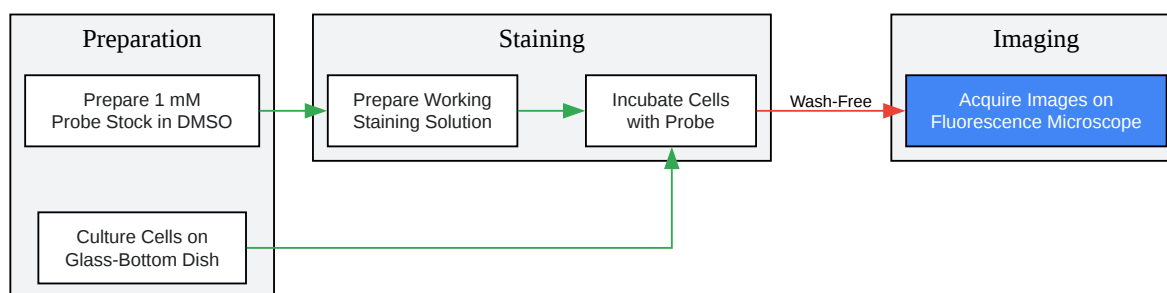
- PXZ-Lipid probe
- Live cells cultured on a glass-bottom dish
- Inducer of lipid droplet formation (e.g., oleic acid complexed with bovine serum albumin)
- Fluorescence microscope with time-lapse imaging capabilities

Procedure:

- Cell Seeding and Staining:

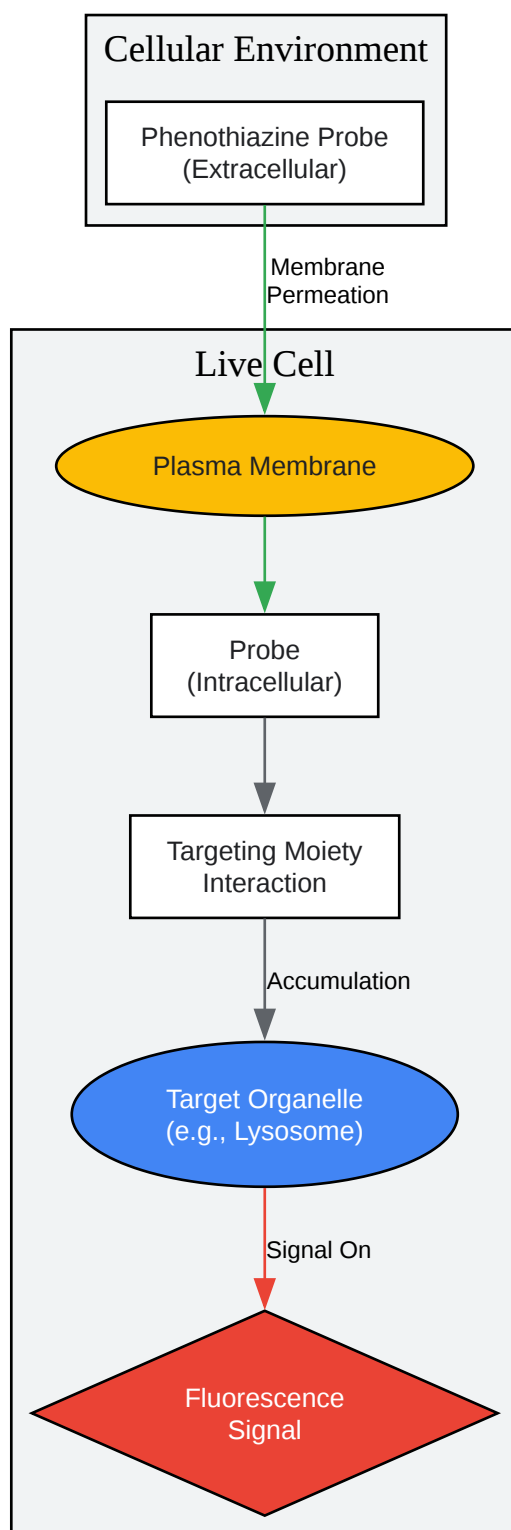
- Seed cells and allow them to adhere overnight.
- Prepare and apply the PXZ-Lipid staining solution as described in Protocol 1.
- Induction of Lipid Droplet Formation:
 - After the initial staining period, replace the staining solution with a medium containing an inducer of lipid droplet formation (e.g., 100 μ M oleic acid).
 - Immediately place the cells on the microscope stage for time-lapse imaging.
- Time-Lapse Imaging:
 - Set up the microscope for time-lapse acquisition. Define the time intervals and total duration of the experiment based on the expected dynamics of lipid droplet formation.
 - Begin image acquisition to monitor the real-time changes in the fluorescence signal from PXZ-Lipid as lipid droplets form and grow.

Visualizations



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Caption: Workflow for live-cell imaging with phenothiazine-based probes.



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Caption: Proposed mechanism of phenothiazine probe targeting and fluorescence.

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References

- 1. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large Stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
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